Product packaging for 2,3-Dihydro-1H-benzo[e]indol-1-one(Cat. No.:)

2,3-Dihydro-1H-benzo[e]indol-1-one

Cat. No.: B13018325
M. Wt: 183.21 g/mol
InChI Key: VFSMWGBUOIXCCV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[e]indol-1-one (CAS 914656-73-8) is a high-purity chemical compound supplied for research and development purposes. This compound features a benzo[e]indole scaffold, a structure of significant interest in medicinal and synthetic chemistry due to its presence in various biologically active molecules . The core indolinone and isoindolinone frameworks are recognized as privileged structures in drug discovery, building blocks for compounds with diverse biological activities . This compound serves as a valuable synthetic intermediate for researchers exploring complex chemical space. The benzoindole and related isoindolinone scaffolds are frequently utilized in the synthesis of fluorescent dyes and building blocks for biomedical imaging and technical applications . Furthermore, structurally similar scaffolds are investigated as key components in the development of potential treatments for conditions such as Alzheimer's disease, and as core units in cytotoxic agents and anxiolytic drugs . Researchers also utilize this structural motif in the design of enzyme inhibitors, such as those targeting Notum, a regulator of Wnt signaling, highlighting its utility in probing biological pathways . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Proper storage conditions of 2-8°C are recommended to ensure product stability . Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B13018325 2,3-Dihydro-1H-benzo[e]indol-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2,3-dihydrobenzo[e]indol-1-one

InChI

InChI=1S/C12H9NO/c14-11-7-13-10-6-5-8-3-1-2-4-9(8)12(10)11/h1-6,13H,7H2

InChI Key

VFSMWGBUOIXCCV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N1)C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1h Benzo E Indol 1 One and Its Structural Analogs

Classical and Established Synthetic Routes

Traditional methods for constructing the dihydrobenzo[e]indole core and related indole (B1671886) structures often rely on well-established reactions such as alkylation, cyclization, and condensation.

Alkylation and Cyclization Approaches to Dihydrobenzo[e]indoles

The synthesis of dihydrobenzo[e]indole derivatives can be achieved through alkylation followed by intramolecular cyclization. A common strategy involves the use of N-protected indole precursors which can be selectively alkylated. For instance, N-Boc protected 2-oxindoles can undergo alkylation at the nitrogen atom. mdpi.com Subsequent manipulation of functional groups and cyclization can then lead to the desired dihydrobenzo[e]indole framework.

Another classical approach is the Dieckmann cyclization. This intramolecular condensation of a diester in the presence of a base can be used to form the five-membered ring of the dihydrobenzo[e]indol-one system. For example, N-Boc protected amidoesters can be cyclized using potassium tert-butoxide to yield tetramic acid derivatives, which are key intermediates in the synthesis of dibenzo[e,g]isoindol-1-ones, a related class of compounds. acs.org

The starting materials for these cyclizations are often prepared through multi-step sequences. For example, the synthesis of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one starts with the lithiation of N-phenylnaphthalene-1-carboxamide followed by reaction with DMF. mdpi.com This highlights the multi-step nature of many classical synthetic routes.

Condensation and Annulation Reactions Leading to Related Indole Derivatives

Condensation reactions are fundamental to the synthesis of a wide array of indole derivatives. The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in This method, while versatile, often requires harsh conditions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely employed. For instance, the synthesis of benzo[g]indoles can be achieved through various strategies that involve the closure of either the pyrrole (B145914) ring or the naphthalene (B1677914) nucleus. researchgate.net These methods highlight the diverse approaches to constructing fused indole systems.

Furthermore, condensation of o-phenylenediamines with ketones is a well-established method for synthesizing 1,5-benzodiazepines, which share a heterocyclic core that can be conceptually related to benzoindoles. researchgate.net Tandem reactions, such as the Stille coupling followed by heterocyclization, provide a regioselective route to various fused indole systems, including β-carbolinones. nih.gov

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. Catalytic processes and multi-component reactions are at the forefront of these advancements, enabling the construction of complex molecules like 2,3-Dihydro-1H-benzo[e]indol-1-one with greater precision and in fewer steps.

Transition Metal-Catalyzed Syntheses, e.g., Rhodium Catalysis, for Dihydrobenzo[e]indole Cores

Transition metals, particularly rhodium, have proven to be powerful catalysts for the synthesis of indole and dihydroindole derivatives. Rhodium(III)-catalyzed C-H activation and annulation reactions offer a direct and regioselective pathway to functionalized indoles. nih.govpkusz.edu.cn For example, the oxidative cross-coupling of indoline (B122111) derivatives with alkenes, catalyzed by rhodium(III) complexes, can provide 7-substituted indoles after a subsequent oxidation step. nih.gov

These catalytic cycles often involve the formation of a metal-carbon bond through C-H activation, followed by insertion of an alkyne or other coupling partner, and subsequent reductive elimination to close the ring and regenerate the catalyst. pkusz.edu.cn While specific examples for the direct synthesis of this compound via rhodium catalysis are not extensively detailed in the provided results, the general applicability of this methodology to indole synthesis suggests its potential for this specific target. nih.govpkusz.edu.cnyoutube.com

Multi-component Approaches for Benzo[e]indole Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.govresearchgate.netbeilstein-journals.org This strategy offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.

Isocyanide-based MCRs, such as the Ugi reaction, have been employed for the synthesis of various heterocyclic scaffolds, including 1,4-benzodiazepines. nih.gov A one-pot synthesis of 2,3-dihydro-1H-2-benzazepin-1-ones has been developed using an isocyanide-based multicomponent reaction followed by a Wittig sequence. nih.gov

While a direct multi-component synthesis of this compound is not explicitly described, the power of MCRs in constructing related fused heterocyclic systems is evident. For example, a three-component, one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines has been reported. researchgate.net The application of MCRs to the synthesis of the benzo[e]indole scaffold remains a promising area for future research.

Regioselectivity and Stereoselectivity in Dihydrobenzo[e]indole Synthesis

The controlled synthesis of specific isomers is a cornerstone of modern organic chemistry, and the construction of the dihydrobenzo[e]indole framework is no exception. Regioselectivity, which dictates the position of chemical bond formation, and stereoselectivity, which governs the spatial arrangement of atoms, are critical for obtaining the desired biologically active compounds.

In the synthesis of dihydro-1H-benzindoles, high levels of stereocontrol have been achieved. An enantioselective γ-lactamization reaction of naphthyl sulfilimines using trichloroacetyl chloride has been reported to produce dihydro-1H-benzindoles with excellent enantiomeric ratios (er) of ≥98:2. nih.gov This method, catalyzed by a zinc-copper (Zn/Cu) couple, proceeds through a acs.orgacs.org-sigmatropic rearrangement of an intermediate azasulfonium enolate. In some cases, a subsequent allylic rearrangement transfers the chirality, ultimately defining the stereochemistry of the final product. The absolute stereochemistry of the products was confirmed through X-ray crystallography, lending strong support to the proposed mechanistic pathways. nih.gov

Regioselectivity is also a key consideration, particularly when multiple reaction sites are available. In the synthesis of related polycyclic-fused isoindol-1-ones, the strategic placement of activating groups, such as methoxy (B1213986) groups on an aromatic ring, can direct cyclization reactions to a specific position. For instance, in Scholl-type oxidative cyclizations to form dibenzo[e,g]isoindol-1-ones, substrates with a 3,4-dimethoxyphenyl group showed significantly higher conversion rates compared to those with other substitution patterns. acs.org This highlights the profound influence of substituent electronics on the regiochemical outcome of the cyclization.

Furthermore, studies on related indole o-quinodimethanes in 1,3-dipolar cycloaddition reactions demonstrate the formation of different stereoisomers, such as 'exo-anti' and 'exo-syn' addition products. researchgate.net The 'exo-anti' products were typically formed in moderate to good yields (25–47%), while the 'exo-syn' isomer was isolated in a much lower yield (7%) in a specific case. researchgate.net This selectivity is governed by the frontier molecular orbital (FMO) interactions between the reacting species. researchgate.net Such principles of stereochemical control are fundamental to the synthesis of complex heterocyclic systems like dihydrobenzo[e]indoles.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of a synthetic route is heavily dependent on the optimization of reaction conditions. Factors such as temperature, catalyst, solvent, and reagent stoichiometry can dramatically influence the yield of the desired product and the suppression of side reactions.

Temperature is a critical parameter that can control reaction pathways. In the synthesis of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a precursor and analog, elevating the reaction temperature from -78 °C to 0 °C during the lithiation and formylation sequence was found to be crucial. This change minimized the formation of side products and resulted in the target compound being isolated in a 60% yield. mdpi.com Similarly, in the synthesis of other complex indoles, lowering the temperature from 80 °C to 40 °C in a methanesulfonic acid-mediated reaction led to a significant improvement in product yield from 28% to as high as 60%. researchgate.net

The choice of catalyst is paramount for achieving high yield and selectivity. Lewis acids are frequently employed to activate substrates and facilitate cyclization. For instance, a BBr3 catalyst with P2O5 as an additive has been used for intramolecular condensation to form 1H-azepin-2(3H)-one derivatives in high yields (71% - 96%). researchgate.net In other syntheses of indole-based heterocycles, a screening of various Lewis acids revealed that indium(III) triflate (In(OTf)3) was superior. nih.gov Using just 2 mol% of In(OTf)3 in ethanol (B145695) under reflux conditions afforded the desired product in 90% yield within 30 minutes. nih.gov The catalyst could also be recovered and reused for multiple runs with only a minor loss in activity, highlighting the efficiency and sustainability of the method. nih.gov

The optimization process often involves systematically varying these parameters, as illustrated in the following table, which summarizes findings for the synthesis of a 3-(1H-indol-3-yl)benzofuran-2(3H)-one, a structurally related system. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-one 8aa

EntryAcid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PPA (10)-80210
2TFA (10)CH2Cl240120
3ZnCl2 (0.2)Toluene110120
4MsOH (0.2)Toluene110120
5MsOH (10)-80128
6MsOH (10)-60341
7MsOH (10)-401248
8MsOH (20) - 40 12 55

This systematic approach demonstrates that by adjusting the acid, temperature, and stoichiometry, the reaction yield could be improved more than five-fold. researchgate.net These principles of meticulous optimization are directly applicable to the synthesis of this compound, ensuring efficient and selective access to this important heterocyclic scaffold.

Chemical Reactivity and Transformations of 2,3 Dihydro 1h Benzo E Indol 1 One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrobenzo[e]indole Ring System

The dihydrobenzo[e]indole ring system possesses distinct regions for electrophilic and nucleophilic attack. The electron-rich naphthalene (B1677914) ring is susceptible to electrophilic substitution, while the lactam portion and adjacent positions can engage in nucleophilic reactions.

One strategy for functionalization involves the directed ortho-metalation of N-aryl benzoisoindolinone derivatives. For instance, the lithiation of N-phenylnaphthalene-1-carboxamide with n-butyllithium (n-BuLi) at 0 °C, followed by treatment with dimethylformamide (DMF), leads to the formation of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one. mdpi.com This process involves an initial lithiation of the aromatic ring, which is then attacked by the electrophile. mdpi.com

Nucleophilic substitution is also a key transformation. In related oxindole (B195798) systems, the presence of a good leaving group at the C3 position, such as a bromine atom, allows for substitution reactions. The success of these reactions can be influenced by substituents on the aromatic ring; electron-withdrawing groups can sometimes lead to complex product mixtures or alternative reaction pathways like the formation of thiazole (B1198619) derivatives. beilstein-journals.org A modular method for synthesizing (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides highlights a feasible and scalable nucleophilic substitution process. beilstein-journals.org This Eschenmoser coupling reaction demonstrates the functionalization adjacent to the carbonyl group. beilstein-journals.org

Furthermore, intramolecular nucleophilic aromatic substitution has been employed to construct fused pyrrolo[1,2-a]indole systems, demonstrating how a nucleophile within a side chain can attack the aromatic ring to forge a new cyclic structure. rsc.org

Table 1: Examples of Substitution Reactions on Related Indole (B1671886) Scaffolds

Starting MaterialReagent(s)Reaction TypeProductSource(s)
N-phenylnaphthalene-1-carboxamide1. n-BuLi2. DMFElectrophilic Substitution (via lithiation)3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one mdpi.com
3-BromooxindolesThioacetamides or ThiobenzamidesNucleophilic Substitution (Eschenmoser coupling)(Z)-3-[Amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones beilstein-journals.org
α-(2-Bromophenyl)-α-pyrrolidin-2-ylideneacetonitrilesSodium hydride, Copper(I) bromideIntramolecular Nucleophilic Aromatic Substitution2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles rsc.org

Oxidation and Reduction Pathways of the Benzo[e]indole Core

The oxidation and reduction of the benzo[e]indole core can target either the lactam functionality or the aromatic system, leading to a diverse array of derivatives.

Oxidative cyclization represents a powerful method to construct complex polycyclic systems from simpler precursors. In a relevant example, 3,4-diaryl-3-pyrrolin-2-ones, which are structurally related to the dihydroindole moiety, undergo oxidative cyclization mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA). This reaction forges a new bond between the two aryl groups, leading to the formation of dibenzo[e,g]isoindol-1-ones, which are phenanthrene-fused lactams. acs.org This methodology is particularly effective for electron-rich substrates. acs.org In other related systems, such as 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, the aromatic ring can be oxidized to a quinone. For example, a 9-carbaldehyde derivative was converted to a 5,8-quinone via nitration followed by oxidation. rsc.org

Reduction reactions typically target the carbonyl group of the lactam. The conversion of the ketone to a secondary alcohol or its complete reduction to a methylene (B1212753) group are common transformations in related heterocyclic systems, significantly altering the molecule's electronic properties and three-dimensional shape.

Table 2: Oxidation Reactions of Related Indole Derivatives

Starting MaterialReagent(s)TransformationProductSource(s)
3,4-Diaryl-3-pyrrolin-2-onesPhenyliodine(III) bis(trifluoroacetate) (PIFA)Oxidative C-C bond formationDibenzo[e,g]isoindol-1-ones acs.org
2,3-Dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde1. Nitration2. OxidationAromatic ring oxidation2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-quinone derivative rsc.org

Rearrangement Reactions and Ring Transformations (e.g., Expansion/Contraction)

The rigid structure of the benzo[e]indole core can undergo fascinating rearrangement and ring transformation reactions, often leading to novel heterocyclic frameworks.

A notable example is the unexpected rearrangement of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one. mdpi.com When this compound is treated with s-butyllithium (s-BuLi), it rearranges into a 3-hydroxyindanone derivative, a transformation that involves a ring contraction of the heterocyclic portion. mdpi.com This indicates that under strongly basic conditions, the scaffold is prone to skeletal reorganization. mdpi.com

General rearrangement reactions applicable to cyclic ketones could also be envisioned for derivatives of 2,3-dihydro-1H-benzo[e]indol-1-one. For instance, the Baeyer-Villiger oxidation converts a cyclic ketone into a lactone, which in this case would result in a ring-expanded seven-membered lactone fused to the naphthalene system. wiley-vch.de Another potential transformation is the Benzilic Acid Rearrangement, which applies to 1,2-diketones and can lead to ring contraction products in cyclic systems. wiley-vch.de

In the context of natural product synthesis, ring expansion of a perhydroindolone has been used as a key step to form a seven-membered ring, demonstrating the utility of such transformations in building complex molecular architectures. researchgate.net Furthermore, complex, one-step rearrangement cascades have been observed in related nitrogen-containing heterocycles, where multiple bonds are broken and formed to yield intricate structures like pyrido[1,2-a]indoles. nih.gov

Table 3: Ring Transformation of a Benzo[e]isoindolinone Derivative

Starting MaterialReagent(s)Transformation TypeProductSource(s)
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-ones-Butyllithium (s-BuLi)Rearrangement / Ring Contraction3-Hydroxyindanone derivative mdpi.com

Functionalization at the Dihydroindole Moiety

The dihydroindole portion of the molecule offers several sites for functionalization, particularly at the nitrogen atom and the C2 and C3 positions of the pyrrolidone ring.

The nitrogen atom can be readily alkylated or arylated. A key strategy for creating diversity is the functionalization at the C3 position. A highly modular method has been developed to synthesize (Z)-3-[amino(aryl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles. beilstein-journals.org This reaction proceeds via an Eschenmoser coupling and is tolerant of a variety of substituents, providing access to compounds with significant kinase inhibiting activity. beilstein-journals.org

Functionalization can also lead to the construction of new fused ring systems. For example, the reaction of indole-2-ylmethyl acetates with α-amino acid esters under basic conditions generates a reactive 2-alkylideneindolenine intermediate. This intermediate undergoes a Michael-type addition followed by intramolecular cyclization to yield 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, effectively building a new pyrazine (B50134) ring onto the indole framework. nih.gov

Tandem reactions provide an efficient route to complex functionalized indoles. A tandem Stille coupling/heterocyclization reaction has been used to synthesize β-carbolinones. nih.gov In this process, an N-protected indole derivative reacts with allenyltributyltin in the presence of a palladium catalyst, leading to cyclization and the formation of the desired fused system. nih.gov The nucleophilicity of the nitrogen atom was found to be crucial for the efficiency of the cyclization step. nih.gov

Table 4: Functionalization Reactions of the Dihydroindole Moiety in Related Systems

Starting MaterialReagent(s)Functionalization TypeProductSource(s)
3-BromooxindolesThioamidesC3-Functionalization (C=C bond formation)(Z)-3-[Amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones beilstein-journals.org
Indole-2-ylmethyl acetatesα-Amino acid methyl esters, K₂CO₃C2-Functionalization / Annulation2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones nih.gov
N-Benzyl-2-bromo-1H-indole-3-carboxamideAllenyltributyltin, Pd(OAc)₂, PPh₃Annulation (Tandem Stille/Heterocyclization)2,9-Dibenzyl-3-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one nih.gov

Derivatization and Analogue Synthesis of the 2,3 Dihydro 1h Benzo E Indol 1 One Scaffold

Introduction of Substituents at Key Ring Positions (e.g., C-1, C-2, C-3, C-5 of the benzo[e]indole system)

The functionalization of the benzo[e]indole skeleton by adding substituents at specific carbon atoms is a fundamental strategy to modulate its chemical and physical properties. A notable method involves a two-step synthesis that yields fluorescent 2,3-dihydrobenzo[e]indole derivatives from 1H-1,2,3-triazoles. nih.gov This process facilitates the introduction of various functional groups at key positions.

The initial step involves a rhodium-catalyzed reaction where a 1-alkyl-1,2,3-triazole reacts with two molecules of 1-sulfonyl-1,2,3-triazole. This proceeds through a domino transannulation/sulfonamidovinylation sequence to produce a 4-aryl-5-(sulfonamidovinyl)pyrrole intermediate. In a subsequent step, this intermediate undergoes an electrophilic aromatic substitution-cyclization (SEAr) when treated with Eaton's reagent (P₂O₅/MeSO₃H). nih.gov This cyclization step assembles the benzo[e]indole core and results in derivatives with sulfonylimino, hydroxy, and primary amino groups at the C-1, C-2, and C-5 positions, respectively. nih.gov

This synthetic pathway provides a structured approach to access polysubstituted 2,3-dihydrobenzo[e]indoles, as summarized in the table below.

Table 1: Substitution Patterns on the 2,3-Dihydrobenzo[e]indole Scaffold via SEAr Cyclization. nih.gov

Position Substituent Group
C-1 Sulfonylimino (=NSO₂Ar)
C-2 Hydroxy (-OH)

Formation of Imino- or Schiff Base Derivatives from Related Indole-2,3-diones

Indole-2,3-diones, commonly known as isatins, are closely related precursors that are widely used to generate imino derivatives or Schiff bases. The C-3 carbonyl group of isatin (B1672199) is highly reactive and readily undergoes condensation reactions with primary amines to form the corresponding C-3 imine. This reaction is a cornerstone for creating a diverse library of molecular structures. nih.govnih.gov

The synthesis typically involves refluxing a solution of the isatin derivative and a primary amine in a suitable solvent, often with a catalytic amount of acid. This method has been employed to synthesize Schiff bases of isatin with various amines, including those derived from nalidixic acid carbohydrazide. nih.gov The reaction of isatin-N-acetylchloride with hydrazine (B178648) hydrate (B1144303) can also yield 2-[(2,3-bishydrazono)-2,3-dihydro-1H-indol-1-yl]acetohydrazide, demonstrating the reactivity of both carbonyl groups under certain conditions. researchgate.net

These Schiff bases are significant, as they have been investigated for a range of biological activities. nih.govnih.govderpharmachemica.com The versatility of this reaction allows for the incorporation of a wide array of functional groups, depending on the structure of the primary amine used.

Table 2: Synthesis of Schiff Bases from Isatin Derivatives

Isatin Derivative Reactant Product Type Reference
Isatin / Substituted Isatins Primary Amines (E)-3-(arylimino)indolin-2-one nih.govnih.gov
Isatin / Substituted Isatins Nalidixic acid carbohydrazide Schiff Base of Nalidixic Acid and Isatin nih.gov

Integration into Fused Polycyclic Heterocyclic Systems

The benzo[e]indole scaffold can serve as a building block for the construction of more complex, fused polycyclic heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry. Various synthetic strategies have been developed to fuse additional heterocyclic rings onto the indole (B1671886) framework.

One such approach involves the reaction of 2-indolylmethyl acetates with α-amino acids, which proceeds through an in-situ generated 2-alkylideneindolenine intermediate. A subsequent Michael-type addition and intramolecular cyclization yield 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, creating an N-fused polycyclic system. nih.gov

Another strategy involves aryne chemistry. For instance, the reaction of 4-substituted bromobenzoic acids with 3-thienylacetonitrile under aryne-forming conditions (using LDA) leads to the one-step synthesis of thieno[2,3-f]benzo[cd]indol-4-ones, a novel tetracyclic heterocycle. rsc.org Furthermore, functionalization of 1-substituted 5,10-dihydro Current time information in Chatham County, US.nih.govdiazepino[4,5-b]indole-4(3H)-ones has been performed to create fused triazolo derivatives. researchgate.net These methods demonstrate the utility of the indole core in accessing complex molecular architectures.

Table 3: Examples of Fused Polycyclic Systems Derived from Indole Scaffolds

Starting Scaffold Reaction Type Fused System Reference
Indole-2-ylmethyl acetates Michael Addition / Cyclization 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-one nih.gov
3-Thienylacetonitrile Aryne Cyclization Thieno[2,3-f]benzo[cd]indol-4-one rsc.org

Conjugation with Diverse Molecular Scaffolds

Conjugating the benzo[e]indole moiety with other molecular scaffolds is a powerful strategy for creating multifunctional molecules. This approach involves linking the core heterocycle to another distinct chemical entity, such as a polyamine or a biomolecule, to combine their respective properties.

A relevant example is the development of conjugates based on the isomeric benzo[cd]indol-2(1H)-one scaffold. This core has been conjugated with polyamines to create novel compounds with dual functionality. nih.gov In one study, a series of polyamine-benzo[cd]indol-2(1H)-one conjugates were synthesized and evaluated. nih.gov The synthesis involved linking the benzo[cd]indol-2(1H)-one unit to a polyamine chain via a linker. These conjugates were designed to target specific cellular components, such as lysosomes, by leveraging the polyamine transport system. nih.gov One such conjugate, compound 15f from the study, demonstrated both inhibitory activity in cancer cell migration and strong fluorescence, highlighting its potential as a dual-functional agent for therapy and imaging. nih.gov This principle of conjugation can be applied to the 2,3-dihydro-1H-benzo[e]indol-1-one scaffold to develop new targeted probes and therapeutics.

Synthesis of Fluorescent Dihydrobenzo[e]indole Derivatives

The inherent photophysical properties of the benzo[e]indole ring system make it an attractive scaffold for the development of fluorescent molecules. The synthesis of derivatives with enhanced or specific fluorescent properties is a key area of research with applications in chemical sensing and biological imaging.

As previously mentioned, a two-step method starting from 1H-1,2,3-triazoles has been developed specifically for the synthesis of fluorescent 2,3-dihydrobenzo[e]indole derivatives. nih.gov The resulting polysubstituted products exhibit notable fluorescent properties.

Furthermore, research on the related benzo[cd]indol-2(1H)-one scaffold has shown that its conjugation to other molecules, such as polyamines, can produce derivatives with strong fluorescence. nih.gov For example, a homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) and its derivatives were developed as lysosome-targeted bio-imaging agents that exhibit significant green fluorescence. nih.gov This underscores the potential of the broader benzo-fused indole framework as a core chromophore. The significant Stokes shift observed in some fluorescent heterocyclic derivatives, such as certain 1,2,3-triazines, showcases the potential for developing advanced probes for biological labeling experiments. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1H-1,2,3-triazole
1-Alkyl-1,2,3-triazole
1-Sulfonyl-1,2,3-triazole
4-Aryl-5-(sulfonamidovinyl)pyrrole
Eaton's reagent
Indole-2,3-dione (Isatin)
Nalidixic acid carbohydrazide
2-[(2,3-Bishydrazono)-2,3-dihydro-1H-indol-1-yl]acetohydrazide
Isatin-N-acetylchloride
2-Indolylmethyl acetate
2-Alkylideneindolenine
2,3-Dihydropyrazino[1,2-a]indol-4(1H)-one
4-Substituted bromobenzoic acid
3-Thienylacetonitrile
Thieno[2,3-f]benzo[cd]indol-4-one
1-Substituted 5,10-dihydro Current time information in Chatham County, US.nih.govdiazepino[4,5-b]indole-4(3H)-one
Triazolo Current time information in Chatham County, US.nih.govdiazepino[4,5-b]indole
Benzo[cd]indol-2(1H)-one
Homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC)

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For 2,3-Dihydro-1H-benzo[e]indol-1-one, the ¹H NMR spectrum reveals distinct signals for each unique proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

ProtonChemical Shift (ppm)
H-C23.14 (t, J = 7.1 Hz, 2H)
H-C33.84 (t, J = 7.1 Hz, 2H)
H-C47.93 (d, J = 8.0 Hz, 1H)
H-C57.37 (ddd, J = 8.3, 7.1, 1.2 Hz, 1H)
H-C67.56 (ddd, J = 8.5, 7.1, 1.4 Hz, 1H)
H-C77.82 (d, J = 8.5 Hz, 1H)
H-C87.48 (d, J = 8.3 Hz, 1H)
H-C98.32 (s, 1H)

This table is interactive. You can sort and filter the data.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound shows signals corresponding to each carbon atom, providing insight into the carbon backbone.

CarbonChemical Shift (ppm)
C-1165.9
C-225.1
C-342.8
C-3a121.5
C-3b130.2
C-4128.9
C-5123.5
C-6129.4
C-7120.9
C-8111.1
C-9136.4
C-9a140.1
C-9b126.7

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Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, offering information about the functional groups present.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is characterized by specific absorption bands. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. The N-H stretching vibration of the indole (B1671886) moiety typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N stretching vibrations can be found in the 1350-1250 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations often give rise to strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ range.

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula (C₁₂H₉NO). The analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways may involve the loss of small molecules like CO (carbon monoxide) or HCN (hydrogen cyanide), which helps to confirm the presence of the ketone and indole functionalities.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

No specific data found for 2,3-Dihydro-1H-benzo[e]indol-1-one.

Molecular Geometry Optimization and Determination of Structural Parameters

No specific data found for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

No specific data found for this compound.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

No specific data found for this compound.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer

No specific data found for this compound.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, Raman)

No specific data found for this compound.

Ab Initio and Semi-Empirical Quantum Chemical Methods

No specific data found for this compound.

Mechanistic Insights from Computational Modeling

Computational and theoretical studies focused specifically on the mechanistic aspects of this compound are not extensively available in the reviewed scientific literature. While computational modeling, such as Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, electronic properties, and molecular structures for related heterocyclic compounds, specific research detailing these insights for this compound is not prominently documented in the searched public databases.

Studies on analogous structures, such as benzo[cd]indol-2(1H)-ones and other dihydroindole derivatives, have utilized computational methods to understand their biological activities and reaction pathways. For instance, research on benzo[cd]indol-2(1H)-one derivatives has employed computational approaches in the context of their role as inhibitors of various biological targets. However, direct computational analyses providing mechanistic insights into the formation or reactivity of this compound itself are not specified in the available literature.

Therefore, a detailed discussion on the mechanistic insights from computational modeling, including data tables on electronic properties or reaction energy profiles, cannot be provided for this compound based on the current search results. Further dedicated computational research would be necessary to elucidate these specific aspects of the compound's chemical behavior.

Advanced Research Applications

Applications in Advanced Materials Science (e.g., organic electronics, optoelectronic devices)

Direct research on the application of 2,3-Dihydro-1H-benzo[e]indol-1-one in advanced materials science, such as organic electronics and optoelectronic devices, is limited. However, related benzo[e]indole structures have been explored for such purposes. For instance, a squaraine-based small molecule incorporating a 3H-benzo[e]indoline moiety has been synthesized and investigated as an electron donor in organic solar cells. researchgate.net This related compound demonstrated a power conversion efficiency of 5.35% and a significantly higher hole mobility compared to its indoline-based analogue, suggesting that the benzo[e]indole framework can be beneficial for charge transport properties in photovoltaic devices. researchgate.net

While these findings on a related isomer are promising, there is no specific data available in the reviewed literature detailing the synthesis or performance of this compound itself in organic electronic or optoelectronic applications.

Photophysical Properties and Sensor Development (e.g., solvatochromism, ionochromism, chemosensors)

The photophysical properties, such as solvatochromism and ionochromism, of this compound have not been the subject of dedicated studies in the available scientific literature. Consequently, there are no reports on its development or application as a chemosensor for the detection of specific ions or molecules. The exploration of its fluorescent or colorimetric responses to different chemical environments remains an open area for future research.

Development of Chemical Probes and Tools for Mechanistic Studies (non-clinical investigations)

There is no direct research describing the use of this compound as a chemical probe or a tool for non-clinical mechanistic studies. However, the chemical reactivity of a closely related analogue, 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, has been investigated. mdpi.com This compound undergoes reactions such as the addition of various alkyllithium reagents to the carbonyl group, followed by ring-opening and intramolecular cyclization. mdpi.com Furthermore, its reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of benzo[f]phthalazinone derivatives. mdpi.com

These reactivity studies on a similar molecular skeleton provide some insight into the potential chemical transformations that the benzo[e]indol-1-one core can undergo. This information could theoretically inform its use as a reactive intermediate in the synthesis of more complex molecules for mechanistic investigations, but specific examples of such applications for this compound are not documented.

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydro-1H-benzo[e]indol-1-one, and how do their efficiencies compare?

The compound is commonly synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives under mild conditions (60–80°C, 2–4 hours), achieving yields >85% . Key parameters to optimize include catalyst loading (5–10 mol%), solvent (e.g., ethanol or DMF), and stoichiometry of reactants. Comparative efficiency can be assessed using metrics like reaction time, yield, and purity (via HPLC or NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm the lactam structure (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and substituent positions .
  • IR : A strong absorption band near 1680–1720 cm⁻¹ for the carbonyl group.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C₈H₇NO, MW 133.15 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in derivatives (e.g., substituted isoindol-1-ones) .

Q. What safety protocols are recommended for handling this compound derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : In airtight containers, away from oxidizers, at room temperature .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as substituent influence on carbonyl group electrophilicity. For example, electron-withdrawing groups increase reactivity toward nucleophilic attack, which aligns with experimental observations in acylation reactions . Molecular docking studies may also predict binding affinities for biological targets .

Q. What strategies resolve contradictory data in reaction optimization studies (e.g., yield vs. purity)?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) and identify interactions .
  • Analytical cross-validation : Compare HPLC purity data with NMR integration to detect impurities .
  • Replication : Repeat trials under controlled conditions to distinguish outliers from systematic errors (e.g., catalyst deactivation) .

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the indol-2-one core?

  • Steric effects : Bulky substituents at the 3-position hinder electrophilic aromatic substitution at adjacent positions, favoring para-substitution (e.g., bromination patterns) .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) activate the ring for nitration at the 5-position, verified by Hammett plots .
  • Experimental validation : Use competitive reactions with deuterated analogs or kinetic isotopic effects (KIE) to probe mechanisms .

Q. What methodologies are used to study the metabolic stability of this compound-based probes?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope labeling : ¹⁴C-labeled compounds track metabolic pathways and identify major metabolites .
  • Computational ADME : Tools like SwissADME predict bioavailability and cytochrome P450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.